molecular formula C11H15NO B1613421 3-Methyl-3-phenylmorpholine CAS No. 933689-07-7

3-Methyl-3-phenylmorpholine

Cat. No. B1613421
M. Wt: 177.24 g/mol
InChI Key: GDEYAVDCDVVKJC-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylmorpholine is a heterocyclic organic compound. It is synthesized by replacing the hydrogen atom of the morpholine ring with a methylphenyl group. The CAS Number of this compound is 2253631-15-9 .


Molecular Structure Analysis

The molecular weight of 3-Methyl-3-phenylmorpholine is 177.25 . The InChI code is 1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1 . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction could be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methyl-3-phenylmorpholine can be determined using various analytical techniques . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Nanomorphology in Solar Cells

In the realm of polymer solar cells, the study of nanomorphology and its evolution within thin solid-state films is crucial. Specifically, research on poly(3-alkylthiophene) blends with phenyl-C61 butyric acid methyl ester revealed the significant role of thermal annealing. This process not only enhances the crystallization of the polymer but also optimizes phase separation and diffusion, which are essential for achieving high device performances in solar cell applications. The diffusion of fullerene derivatives, akin to phenyl-C61 butyric acid methyl ester, is identified as a limiting factor, underscoring the importance of understanding and controlling nanomorphology for solar cell efficiency (Nguyen et al., 2007).

Synthesis and Characterization for New Psychoactive Substances

The synthesis and characterization of new psychoactive substances, including phenmetrazine analogs, are pivotal in exploring treatment options for various conditions such as obesity and drug dependence. A study on 3-fluorophenmetrazine (3-FPM) and its isomers highlights the meticulous approach required to differentiate these compounds and understand their effects. This research contributes to forensic and toxicological fields, aiding in the identification and control of new psychoactive substances (McLaughlin et al., 2017).

Chemical Reactions in Fiber Production

The Lyocell process, which uses N-Methylmorpholine- N-oxide monohydrate (NMMO) for cellulose dissolution, is another area where scientific research is applied. Understanding the chemical reactions, side reactions, and byproduct formation within the cellulose/NMMO/water system is crucial for improving fiber production. This knowledge aids in mitigating issues like cellulose degradation, discoloration, and increased stabilizer consumption, thus ensuring the safe and efficient production of Lyocell fibers (Rosenau et al., 2001).

Catalyst Activation and Chemical Synthesis

Research into catalyst activation and its application in chemical synthesis provides insights into the efficiency of various processes, including oxidation and transfer hydrogenation. A study involving Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes delves into the mechanisms underlying catalyst activation, offering potential improvements in synthetic methodologies. This research is instrumental in advancing chemical synthesis, with implications for pharmaceuticals and materials science (Saleem et al., 2014).

Structural and Optical Properties in Organic Electronics

The investigation of structural and optical properties in composite polymer/fullerene films is vital for the development of organic solar cells. Studies on the correlation between these properties and the efficiency of solar cells inform the design and optimization of new materials for energy harvesting. Understanding how annealing affects the crystallinity of polymers like poly(3-hexylthiophene) and its interaction with fullerene derivatives can lead to significant improvements in solar cell performance (Erb et al., 2005).

properties

IUPAC Name

3-methyl-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYAVDCDVVKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640606
Record name 3-Methyl-3-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylmorpholine

CAS RN

933689-07-7
Record name 3-Methyl-3-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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